isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been identified as a potent inhibitor of certain enzymes that are involved in the progression of various diseases, making it a promising candidate for drug development. In
Mechanism of Action
Isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate exerts its pharmacological effects by inhibiting the activity of GSK-3β and CDK5. These enzymes are involved in the regulation of various cellular processes, including cell cycle progression, gene expression, and apoptosis. Inhibition of these enzymes has been shown to have therapeutic effects in preclinical models of Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects:
Isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate has been shown to have a range of biochemical and physiological effects. In preclinical models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In preclinical models of cancer, isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In preclinical models of diabetes, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Advantages and Limitations for Lab Experiments
Isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity and yield. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that need to be considered. Additionally, the efficacy of this compound may vary depending on the disease model and the dose used.
Future Directions
There are several future directions for the use of isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate. One potential application is in the development of drugs for Alzheimer's disease. This compound has been shown to improve cognitive function and reduce amyloid-beta plaque accumulation in preclinical models, making it a promising candidate for drug development. Another potential application is in the development of drugs for cancer. Isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate has been shown to inhibit tumor growth and induce apoptosis in preclinical models, making it a potential chemotherapeutic agent. Additionally, this compound may have applications in the treatment of diabetes, as it has been shown to improve glucose metabolism and reduce insulin resistance in preclinical models. Further research is needed to fully understand the potential of isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate in these and other disease models.
Scientific Research Applications
Isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been identified as a potent inhibitor of certain enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in the progression of various diseases, including Alzheimer's disease, cancer, and diabetes. Inhibition of these enzymes has been shown to have therapeutic effects in preclinical models of these diseases, making isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate a promising candidate for drug development.
properties
IUPAC Name |
propan-2-yl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-7(2)19-14(17)12-11(15)10-9(6-18-4)5-8(3)16-13(10)20-12/h5,7H,6,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWUCWCHBLUYSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)OC(C)C)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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